molecular formula C19H15N3O2S B2915835 1-(4-Methoxyphenyl)-3-(naphtho[1,2-d]thiazol-2-yl)urea CAS No. 330189-52-1

1-(4-Methoxyphenyl)-3-(naphtho[1,2-d]thiazol-2-yl)urea

Cat. No.: B2915835
CAS No.: 330189-52-1
M. Wt: 349.41
InChI Key: FETFLOJOXONAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3-(naphtho[1,2-d]thiazol-2-yl)urea is a heterocyclic urea derivative featuring a naphthothiazole core linked to a 4-methoxyphenyl group via a urea bridge. The methoxy substituent on the phenyl ring enhances electronic and steric properties, influencing binding affinity and pharmacokinetics. Its synthesis typically involves coupling naphtho[1,2-d]thiazol-2-amine with 4-methoxyphenyl isocyanate, followed by purification and structural validation via spectroscopic methods (e.g., IR, NMR, MS) .

Properties

IUPAC Name

1-benzo[e][1,3]benzothiazol-2-yl-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-24-14-9-7-13(8-10-14)20-18(23)22-19-21-17-15-5-3-2-4-12(15)6-11-16(17)25-19/h2-11H,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETFLOJOXONAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(naphtho[1,2-d]thiazol-2-yl)urea typically involves the reaction of 4-methoxyaniline with naphtho[1,2-d]thiazol-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(naphtho[1,2-d]thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(naphtho[1,2-d]thiazol-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(naphtho[1,2-d]thiazol-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings :

  • Methoxy vs. Halogen Substituents : The 4-methoxy group in the target compound improves AA2AR binding via hydrogen bonding with Asn253 and π-π interactions, whereas chloro or trifluoromethyl groups introduce steric bulk or electronic withdrawal, reducing affinity .
  • Thiourea Analogues: Replacement of urea with thiourea (e.g., 1-(4-methoxyphenyl)-3-(naphthothiazol-2-yl)thiourea) decreases binding energy due to reduced H-bond donor capacity .

Heterocyclic Modifications in the Core Structure

Compounds with alternative heterocycles (e.g., pyrazole, triazole) or fused systems demonstrate divergent pharmacological targets:

Compound Type Core Structure Biological Activity IC₅₀ / LD₅₀ Reference Drug Comparison
Naphtho[1,2-d]thiazole-urea Urea + naphthothiazole AA2AR antagonism, anti-cancer LD₅₀: ~200 mg/kg Bicalutamide (anti-cancer)
Pyrazolo-pyrimidine derivatives Pyrazole + pyrimidine Androgen receptor antagonism IC₅₀: 1.2–3.8 µM Bicalutamide (IC₅₀: 1.8 µM)
Triazole-thioether hybrids Triazole + thioether Bacterial kinase inhibition MIC: 4–16 µg/mL Ciprofloxacin (MIC: 1 µg/mL)

Key Findings :

  • Naphthothiazole vs. Pyrazole/Triazole Cores : The naphthothiazole-urea system favors CNS targets (e.g., AA2AR), while pyrazole/triazole derivatives exhibit broader anticancer or antimicrobial activity due to varied electronic profiles .
  • Anti-Cancer Potency : The target compound’s LD₅₀ (200 mg/kg) is comparable to Bicalutamide, a clinical androgen receptor antagonist, but with lower cytotoxicity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1-(3-Fluorophenyl) Derivative 1-(3,5-DiCl) Derivative
LogP (Calculated) 3.8 4.1 4.6
Solubility (mg/mL) 0.12 0.09 0.05
Plasma Protein Binding (%) 88 92 94
Metabolic Stability (t₁/₂) 45 min 32 min 28 min

Key Findings :

  • Methoxy vs. Halogen Effects : The 4-methoxy group reduces lipophilicity (LogP = 3.8) compared to halogenated derivatives (LogP > 4), enhancing aqueous solubility and metabolic stability .
  • Pharmacokinetic Limitations : High plasma protein binding (>88%) and moderate metabolic stability may necessitate structural optimization for in vivo efficacy.

Biological Activity

1-(4-Methoxyphenyl)-3-(naphtho[1,2-d]thiazol-2-yl)urea is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial properties, cytotoxic effects, and potential mechanisms of action based on recent studies.

Chemical Structure

The structure of this compound can be represented as follows:

C17H15N3OS\text{C}_{17}\text{H}_{15}\text{N}_{3}\text{O}\text{S}

This compound features a methoxyphenyl group and a naphtho[1,2-d]thiazole moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

Bacterial Strain MIC (μg/mL) Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of nucleic acid and peptidoglycan production
Escherichia coli31.25 - 125Bactericidal activity

The compound exhibits bactericidal effects primarily through the inhibition of protein synthesis pathways, leading to subsequent disruption in nucleic acid and peptidoglycan production .

Cytotoxicity Studies

Cytotoxicity assays using the MTT method have been employed to evaluate the safety profile of this compound. The results indicate that the compound has a low cytotoxic effect on mammalian cell lines, with an EC50 greater than 50 μM in HepG2 cells . This suggests a favorable therapeutic index for potential clinical applications.

The proposed mechanism of action involves interaction with specific amino acid residues at the active sites of bacterial enzymes. Molecular docking studies have shown that the compound forms stable interactions with residues such as Ile12, Lys83, and Gly220, which are crucial for its antibacterial efficacy .

Case Studies

A series of case studies have been conducted to further investigate the biological activity of this compound:

  • Study on MRSA Biofilm Formation : The compound was tested for its ability to inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA). Results demonstrated significant inhibition at concentrations as low as 0.007 mg/mL, indicating its potential as a biofilm disruptor .
  • Leishmanicidal Activity : In vitro studies revealed that derivatives of this compound exhibited leishmanicidal activity against Leishmania infantum, showcasing significant ultrastructural changes in treated parasites. The most potent derivatives reduced parasite survival while maintaining low toxicity to host cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.